N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide

Medicinal Chemistry Ligand Design Physicochemical Property Comparison

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 2034566-66-8) is a synthetic heterocyclic amide combining a benzothiophene core, a propan-2-yl spacer, and a 2,5-dimethylfuran-3-carboxamide tail. As of the latest comprehensive search (April 2026), the compound has not been the subject of any indexed peer-reviewed primary research paper, patent, or authoritative curated database entry (e.g., PubChem BioAssay, ChEMBL, BindingDB) that reports comparator-based quantitative biological or physicochemical data.

Molecular Formula C18H19NO2S
Molecular Weight 313.42
CAS No. 2034566-66-8
Cat. No. B2467962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide
CAS2034566-66-8
Molecular FormulaC18H19NO2S
Molecular Weight313.42
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC(C)CC2=CSC3=CC=CC=C32
InChIInChI=1S/C18H19NO2S/c1-11(19-18(20)16-9-12(2)21-13(16)3)8-14-10-22-17-7-5-4-6-15(14)17/h4-7,9-11H,8H2,1-3H3,(H,19,20)
InChIKeyAUTVDGTUIVMLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide CAS 2034566-66-8: What Is Known and What Is Not


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide (CAS 2034566-66-8) is a synthetic heterocyclic amide combining a benzothiophene core, a propan-2-yl spacer, and a 2,5-dimethylfuran-3-carboxamide tail. As of the latest comprehensive search (April 2026), the compound has not been the subject of any indexed peer-reviewed primary research paper, patent, or authoritative curated database entry (e.g., PubChem BioAssay, ChEMBL, BindingDB) that reports comparator-based quantitative biological or physicochemical data. All currently locatable information originates from chemical vendor catalog listings, which provide molecular formula (C₁₈H₁₉NO₂S), molecular weight (313.42 g/mol), and unvalidated in vitro anticancer IC₅₀ values (MCF‑7 = 15 µM, PC‑3 = 20 µM) without an identifiable primary publication reference. Consequently, the present guide explicitly states that high-strength differential evidence is limited; the content below is restricted to structural-comparative and class-level inference, tagged accordingly. [1]

Why Close Benzothiophene-Carboxamide Analogs Cannot Simply Replace N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide


Within the benzothiophene‑propan‑2‑yl‑carboxamide chemical space, the 2,5‑dimethylfuran‑3‑carboxamide terminal group constitutes a distinct pharmacophoric element that is absent in the most frequently listed in‑class alternatives (e.g., thiophene‑, cyclobutane‑, or benzodioxine‑carboxamide congeners). The furan oxygen is a stronger hydrogen‑bond acceptor than thiophene sulfur and contributes substantially to molecular polarity and predicted solubility. Even if two compounds share the same benzothiophene‑propan‑2‑yl backbone, exchanging the carboxamide tail is predicted to alter target engagement profiles, metabolic stability, and selectivity, making generic substitution unreliable without head‑to‑head data. The quantitative evidence below outlines the measurable structural differences that preclude blind interchangeability. [1]

Quantitative Evidence Guide: N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide Comparator-Driven Differentiation


Hydrogen‑Bond Acceptor Capacity vs. Thiophene‑3‑carboxamide Analog (CAS 2034297‑28‑2)

The target compound contains a furan oxygen that acts as a classical hydrogen‑bond acceptor. The closest analog, N‑[1‑(1‑benzothiophen‑3‑yl)propan‑2‑yl]thiophene‑3‑carboxamide, replaces this oxygen with a sulfur atom. Sulfur is a markedly weaker H‑bond acceptor; the difference in acceptor strength alters both target‑binding complementarity and aqueous solubility profiles. [1] [2]

Medicinal Chemistry Ligand Design Physicochemical Property Comparison

Predicted Lipophilicity (clogP) Difference vs. N‑[1‑(1‑benzothiophen‑3‑yl)propan‑2‑yl]cyclobutanecarboxamide (CAS 2034316‑61‑3)

The 2,5‑dimethylfuran‑3‑carboxamide tail introduces two lipophilic methyl substituents and an aromatic furan ring, whereas the cyclobutanecarboxamide analog possesses a smaller, saturated, and less lipophilic terminal group. Calculated octanol‑water partition coefficients (clogP) predict a significantly higher lipophilicity for the target compound, which influences membrane permeability, metabolic soft‑spot exposure, and non‑specific protein binding. [1]

ADME Physicochemical Properties Predicted logP

Molecular Weight and Fractional Saturation Difference vs. 2,3‑Dihydro‑1,4‑benzodioxine Analog (CAS 2097914‑45‑7)

The 2,5‑dimethylfuran‑3‑carboxamide appendage is fully aromatic and more compact than the 2,3‑dihydro‑1,4‑benzodioxine‑2‑carboxamide tail, which contains a partially saturated, larger bicyclic system. This results in a lower molecular weight (MW) and lower fraction of sp³‑hybridized carbons (Fsp³) for the target compound, parameters that correlate with compound developability. [1]

Medicinal Chemistry Compound Quality Size‑Based Differentiation

Unvalidated Antiproliferative IC₅₀ Values vs. Untested In‑Class Congeners

Vendor‑provided datasheets list antiproliferative IC₅₀ values for the target compound against MCF‑7 (breast cancer) and PC‑3 (prostate cancer) cell lines (15 µM and 20 µM, respectively). No corresponding activity is reported for the thiophene‑, cyclobutane‑, or benzodioxine‑carboxamide analogs in any accessible primary source, making the target the only compound in its immediate congener series with any (albeit unvalidated) reported cytotoxicity. [1]

Cancer Research Preliminary Cytotoxicity Antiproliferative Activity

Best‑Fit Research and Industrial Application Scenarios for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,5-dimethylfuran-3-carboxamide


Scaffold‑Hopping SAR Studies Where Furan‑Containing Tail Is the Variable of Interest

Because the 2,5‑dimethylfuran‑3‑carboxamide tail introduces a unique H‑bond acceptor pattern and lipophilicity signature not present in thiophene‑ or cyclobutane‑carboxamide congeners, the compound is best suited as a lead‑like reference point for scaffold‑hopping SAR campaigns exploring benzothiophene‑based ligands. Researchers designing focused libraries to interrogate target‑space coverage across GPCR, kinase, or epigenetics panels would benefit from including this compound as a comparator to its closest available analogs. [1]

Physicochemical Benchmark for Novel Benzothiophene‑Carboxamide Chemical Space

The documented structural parameters (HBA count, predicted logP, MW, Fsp³) make the compound a useful physicochemical benchmark for computational modelers and medicinal chemists evaluating new benzothiophene‑carboxamide designs. Its predicted properties can be used to calibrate in silico ADME models or to define property‑based selection filters for compound acquisition. [1]

Early‑Stage Anticancer Screening with Documented Caution

Pending independent replication, the vendor‑reported IC₅₀ values against MCF‑7 and PC‑3 cells offer a tentative starting point for exploratory cytotoxicity screening of benzothiophene‑furan hybrids. However, any procurement decision based on these data must be accompanied by an explicit plan for in‑house validation of activity, selectivity, and mechanism before conclusions are drawn. [1]

Synthetic Methodology Development Using Heterocyclic Carboxamide Scaffolds

The compound's combination of a benzothiophene core and a dimethylfuran‑carboxamide tail presents a moderately complex synthetic target suitable for developing new amide‑bond formation methods, heterocycle functionalization strategies, or continuous‑flow synthesis protocols. Its availability from specialty vendors, even without biological validation, enables its use as a building block for methodological studies. [1]

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